4-(2,4-Dimethoxyphenyl)-2-fluorobenzoic acid
Overview
Description
The compound “4-(2,4-Dimethoxyphenyl)-2-fluorobenzoic acid” is an organic compound. It has a molecular weight of 258.27 . The IUPAC name for this compound is 2’,4’-dimethoxy [1,1’-biphenyl]-4-carboxylic acid .
Synthesis Analysis
The synthesis of similar compounds often involves multicomponent reactions like the Biginelli reaction . This reaction is widely used for carbon–carbon bond-forming reactions. It involves the use of an aldehyde, a carbonyl compound possessing the acidic C-H moiety, and urea or its derivatives under acidic reaction conditions .Chemical Reactions Analysis
The Suzuki–Miyaura (SM) cross-coupling reaction is a common reaction involving compounds similar to “4-(2,4-Dimethoxyphenyl)-2-fluorobenzoic acid”. This reaction is a transition metal-catalyzed carbon–carbon bond-forming reaction .Scientific Research Applications
Antimicrobial Activity
4-(2,4-Dimethoxyphenyl)-2-fluorobenzoic acid and its derivatives have been explored for their potential antimicrobial properties. In a study, derivatives of 2-(2,4-dimethoxyphenyl)-1,3,4-oxadiazole were synthesized starting from 2,4-dimethoxybenzoic acid and exhibited promising antimicrobial activity against various strains, showing potential as commercial antibiotics. These compounds were characterized using different spectral data and tested for in vitro antimicrobial activity, revealing some compounds with significant activity comparable to commercial antibiotics (Mohana, 2013).
Enhanced Conductivity in Organic Electronics
The application of halobenzoics, including 4-fluorobenzoic acid, has been demonstrated to significantly improve the conductivity of poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS). This was achieved by simply spin-coating solvent treatment, leading to a universal and significant improvement in PEDOT:PSS conductivity, which is crucial for the development of high-efficiency ITO-free organic solar cells. The treatment resulted in acid-induced phase segregation, depletion of PSS chains, and conformational changes of the conductive PEDOT chains, with specific modifications yielding low sheet resistance and high transparency, beneficial for transparent anodes in organic solar cells (Tan et al., 2016).
Liquid Crystal Technology
4-(2,4-Dimethoxyphenyl)-2-fluorobenzoic acid derivatives have been investigated for their role in the development of hydrogen-bonded liquid crystals (HBLC) exhibiting smectic and nematic phases. The study on new compounds 4-decyloxy-2-fluorobenzoic acid and 4-dodecyloxy-2-fluorobenzoic acid revealed their phase behavior and electro-optic properties, indicating potential applications in advanced display technologies and electronic devices. Their dielectric study in the nematic phase showed a single relaxation process characteristic of a cybotactic nematic phase, highlighting the influence of molecular structure on liquid crystal behavior (Missaoui et al., 2020).
Safety and Hazards
properties
IUPAC Name |
4-(2,4-dimethoxyphenyl)-2-fluorobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO4/c1-19-10-4-6-11(14(8-10)20-2)9-3-5-12(15(17)18)13(16)7-9/h3-8H,1-2H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFJLKBVMJKCGKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=C(C=C2)C(=O)O)F)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10681268 | |
Record name | 3-Fluoro-2',4'-dimethoxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10681268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-Dimethoxyphenyl)-2-fluorobenzoic acid | |
CAS RN |
1179916-77-8 | |
Record name | 3-Fluoro-2',4'-dimethoxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10681268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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